molecular formula C7H16N2O B15309638 4-Amino-1-isopropylpyrrolidin-3-ol

4-Amino-1-isopropylpyrrolidin-3-ol

Cat. No.: B15309638
M. Wt: 144.21 g/mol
InChI Key: QUGVYQWQGIUEHV-UHFFFAOYSA-N
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Description

4-amino-1-(propan-2-yl)pyrrolidin-3-ol is a compound with the molecular formula C7H16N2O It is a pyrrolidine derivative, characterized by the presence of an amino group at the 4-position and an isopropyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-(propan-2-yl)pyrrolidin-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-1-(propan-2-yl)pyrrolidine with an oxidizing agent to introduce the hydroxyl group at the 3-position. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of 4-amino-1-(propan-2-yl)pyrrolidin-3-ol may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-(propan-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Formation of 4-amino-1-(propan-2-yl)pyrrolidin-3-one.

    Reduction: Formation of 4-amino-1-(propan-2-yl)pyrrolidine.

    Substitution: Formation of various substituted pyrrolidines depending on the substituent introduced.

Scientific Research Applications

4-amino-1-(propan-2-yl)pyrrolidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor to pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 4-amino-1-(propan-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds and participate in electrostatic interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler structure without the amino and hydroxyl groups.

    Prolinol: Contains a hydroxyl group but lacks the isopropyl and amino groups.

    Pyrrolizines: More complex structures with additional rings and functional groups.

Uniqueness

4-amino-1-(propan-2-yl)pyrrolidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

4-amino-1-propan-2-ylpyrrolidin-3-ol

InChI

InChI=1S/C7H16N2O/c1-5(2)9-3-6(8)7(10)4-9/h5-7,10H,3-4,8H2,1-2H3

InChI Key

QUGVYQWQGIUEHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC(C(C1)O)N

Origin of Product

United States

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